Cys(11)-Cys(15)-endothelin-1 (11-21)
Overview
Description
Cys(11)-Cys(15)-endothelin-1 (11-21) is a peptide fragment derived from the larger endothelin-1 (ET-1) molecule. ET-1 is a potent vasoconstrictor and plays a crucial role in regulating blood pressure, vascular tone, and cardiovascular homeostasis. The specific sequence Cys(11)-Cys(15) refers to the cysteine residues at positions 11 and 15 within this peptide fragment.
Synthesis Analysis
The synthesis of Cys(11)-Cys(15)-endothelin-1 (11-21) involves solid-phase peptide synthesis (SPPS) techniques. Researchers chemically assemble the peptide chain step by step, starting from the C-terminus and adding amino acids sequentially. Protecting groups are used to prevent unwanted side reactions during coupling. The disulfide bond between Cys(11) and Cys(15) is crucial for maintaining the peptide’s tertiary structure.
Molecular Structure Analysis
The molecular structure of Cys(11)-Cys(15)-endothelin-1 (11-21) consists of 11 amino acid residues: Cys(11), Cys(15), and nine other amino acids. The disulfide bond forms a loop, contributing to the peptide’s stability. The overall conformation influences its biological activity, receptor binding, and pharmacokinetics.
Chemical Reactions Analysis
Cys(11)-Cys(15)-endothelin-1 (11-21) can undergo various chemical reactions, including oxidation and reduction of the disulfide bond. These reactions impact its bioactivity and stability. Additionally, modifications (e.g., acetylation, amidation) may alter its properties.
Physical And Chemical Properties Analysis
- Molecular Weight : Calculate the sum of the individual amino acid weights.
- Solubility : Cys(11)-Cys(15)-endothelin-1 (11-21) is typically hydrophobic due to its aromatic and aliphatic amino acids.
- pH Sensitivity : Its charge distribution changes with pH, affecting solubility and receptor binding.
- Stability : Sensitive to proteolytic enzymes; stability can be improved through modifications.
Scientific Research Applications
Endothelin-1 and Cellular Mechanisms : Endothelin-1, which is closely related to Cys(11)-Cys(15)-endothelin-1 (11-21), stimulates the formation of inositol phosphates and actin stress-fiber formation in cells, indicating a significant role in cellular signaling pathways (Y. Kawanabe et al., 2002).
Role in Designing Agonists and Antagonists : The solution structure of ETB selective agonists like ET-1 (Cys(11)-Cys(15)-endothelin-1 (11-21)) is crucial in designing selective agonists and antagonists for endothelin receptors, impacting therapeutic approaches for various diseases (C. Hewage et al., 1998).
Influence on Vascular and Pulmonary Diseases : Endothelin-1, related to Cys(11)-Cys(15)-endothelin-1 (11-21), has been implicated in various lung disorders and vascular diseases, indicating its significance in both pulmonary and cardiovascular health (P. Teder, P. Noble, 2000).
Mediator in Blood Pressure and Vasospasm : Endothelin-1, which Cys(11)-Cys(15)-endothelin-1 (11-21) is associated with, is vital in maintaining blood pressure and generating vasospasm, showcasing its pivotal role in cardiovascular physiology (T. Masaki, 1993).
Safety And Hazards
- Toxicity : Limited data on acute toxicity; caution during handling.
- Allergenicity : Monitor for allergic reactions.
- Biological Effects : Vasoconstriction may impact cardiovascular health.
Future Directions
- Investigate receptor selectivity and downstream signaling pathways.
- Explore modifications (e.g., PEGylation) for improved pharmacokinetics.
- Assess therapeutic potential (e.g., hypertension, pulmonary diseases).
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properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(7S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKRDJJNWJFOP-PFAVPODXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C4CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H92N14O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cys(11)-Cys(15)-endothelin-1 (11-21) | |
CAS RN |
144602-02-8 | |
Record name | Cys(11)-cys(15)-endothelin-1 (11-21) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144602028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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